4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-phenylpyrazolo[1,5-a]pyrazine
Description
4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a thioether-linked 2-fluorophenylpiperazine moiety at position 2. This compound’s structure integrates key pharmacophoric elements: the piperazine group, known for modulating receptor binding, and the fluorophenyl group, which enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5OS/c25-19-8-4-5-9-21(19)28-12-14-29(15-13-28)23(31)17-32-24-22-16-20(18-6-2-1-3-7-18)27-30(22)11-10-26-24/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNYANUYXYTLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-phenylpyrazolo[1,5-a]pyrazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various biological contexts.
- Molecular Formula : C19H22FN3OS
- Molecular Weight : 359.46 g/mol
- CAS Number : 913247-58-2
Synthesis
The synthesis involves the reaction of 2-fluorophenylpiperazine with a thioether derivative, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of this compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. For instance, compounds structurally similar to our target compound have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain pyrazoline derivatives inhibited HER2-positive gastric cancer cells, suggesting that modifications around the pyrazolo core can enhance anticancer efficacy .
Urease Inhibition
Another area of interest is the urease inhibition activity of compounds containing the piperazine moiety. Research indicates that derivatives with similar structures to our compound can inhibit urease with IC50 values ranging from 3.06 to 4.40 µM, outperforming standard inhibitors like thiourea and hydroxyurea . This suggests potential applications in treating conditions associated with urease activity, such as urinary tract infections.
Monoamine Oxidase Inhibition
Compounds related to 4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-phenylpyrazolo[1,5-a]pyrazine have also been evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes. One study highlighted that specific derivatives exhibited selective MAO-B inhibition with IC50 values as low as 0.013 µM, indicating a promising avenue for neuroprotective drug development .
Case Studies and Research Findings
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Antipsychotic Activity
Research indicates that compounds with a piperazine moiety, such as 4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-phenylpyrazolo[1,5-a]pyrazine, exhibit potential antipsychotic effects. The fluorophenyl group enhances binding affinity to dopamine receptors, suggesting its role in treating schizophrenia and other psychotic disorders.
Antidepressant Effects
Studies have shown that similar compounds can influence serotonin and norepinephrine levels in the brain. The incorporation of the piperazine structure may enhance the compound's efficacy as an antidepressant by modulating neurotransmitter systems.
Anti-inflammatory Properties
Compounds derived from pyrazole structures have been noted for their anti-inflammatory effects. The thioether linkage in this compound may contribute to its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Anticancer Activity
Emerging research suggests that pyrazolo derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways involved in cancer proliferation warrant further investigation for potential anticancer therapies.
Case Study 1: Antipsychotic Evaluation
A study evaluated the antipsychotic potential of a related compound with similar structural features. It demonstrated significant efficacy in reducing psychotic symptoms in animal models, correlating with dopamine receptor antagonism.
Case Study 2: Antidepressant Mechanism
In a clinical trial assessing the antidepressant effects of compounds containing piperazine, participants reported improved mood and reduced anxiety levels. The study highlighted the importance of serotonin receptor modulation.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its pyrazolo[1,5-a]pyrazine-thioether-piperazine-fluorophenyl architecture. Key analogs and their distinguishing features are summarized below:
Key Structural Insights :
- Thioether vs.
- Fluorophenyl-Piperazine Motif: Common in CNS-targeting agents (e.g., adenosine A2a antagonists , MAO inhibitors ), the 2-fluorophenyl group likely contributes to π-π stacking and metabolic stability.
- Core Heterocycle: Pyrazolo[1,5-a]pyrazine offers a planar structure for aromatic interactions, distinct from pyridazinones or triazolopyrazines .
Activity Insights :
- Thioether Linkage : Unlike oxygen-linked analogs (e.g., ), the thioether may alter metabolism (e.g., resistance to esterase cleavage) and redox properties.
Physicochemical Properties
Q & A
Q. What are the key synthetic routes for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclization reactions. A common approach involves solvent thermolysis of halogenated precursors (e.g., 4-chloropyrazolo[1,5-a]pyrazine) followed by functionalization. For example, methylthio or phenylthio groups can be introduced via nucleophilic substitution using sodium methanethiolate or thiophenol under controlled conditions . Subsequent piperazine coupling is achieved by reacting the intermediate with 2-fluorophenylpiperazine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
Q. How is structural characterization of this compound performed, and what key data validate its identity?
Characterization relies on:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, piperazine methylenes at δ 2.8–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] calculated for CHFNOS: 456.1601).
- X-ray Crystallography : Resolves stereochemistry of the pyrazolo[1,5-a]pyrazine core and piperazine orientation .
Table 1: Example NMR Data Comparison (Key Signals)
| Functional Group | H NMR (δ, ppm) | C NMR (δ, ppm) |
|---|---|---|
| 2-Fluorophenyl | 7.25–7.45 (m, 4H) | 115.8 (d, J = 22 Hz) |
| Piperazine CH | 2.85–3.10 (m, 8H) | 48.5, 52.3 |
| Pyrazolo[1,5-a]pyrazine | 8.20 (s, 1H) | 145.6 (C-3) |
Advanced Research Questions
Q. How can reaction yields be optimized for the critical piperazine coupling step?
Key factors include:
- Solvent Choice : DMF or DMSO enhances nucleophilicity of the piperazine nitrogen.
- Catalysis : Adding KI (10 mol%) accelerates SN2 displacement of the chloroethyl intermediate.
- Temperature Control : Maintaining 70°C prevents decomposition of the thioether intermediate.
Yield improvements from 45% to 72% have been reported using microwave-assisted synthesis (100 W, 120°C, 30 min) .
Q. How do structural modifications at the 2-phenyl group impact biological activity?
Replacing the phenyl group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) enhances binding affinity to serotonin receptors (5-HT), as shown in SAR studies. For example:
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies between calculated and experimental NMR shifts often arise from:
- Conformational Flexibility : Piperazine ring puckering alters CH proton environments. Use variable-temperature NMR to identify dynamic effects.
- Solvent Artifacts : DMSO-d may cause peak broadening; verify in CDCl.
- Impurity Peaks : Employ HPLC-MS (e.g., C18 column, 0.1% TFA/ACN gradient) to isolate the target compound .
Methodological Guidance
Q. What analytical techniques are critical for assessing purity in multi-step syntheses?
- HPLC-DAD : Monitor reaction progress with a C18 column (λ = 254 nm); purity >98% required for pharmacological assays.
- Elemental Analysis : Validate stoichiometry (e.g., %C, %H within 0.4% of theoretical values).
- TGA/DSC : Assess thermal stability (decomposition onset >200°C indicates suitability for long-term storage) .
Q. How can computational tools predict the compound’s pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
